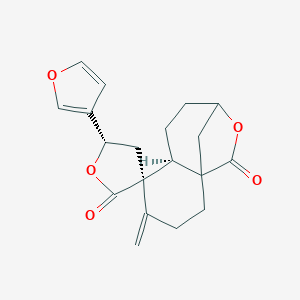![molecular formula C22H25NO5S B241544 Ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241544.png)
Ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which are involved in various biological processes.
Biochemical and Physiological Effects:
Ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been found to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, which are involved in the development of various diseases. In addition, this compound has been found to inhibit the growth of cancer cells and reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments include its wide range of biological activities, which make it a promising candidate for the development of new drugs. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These include further research on its mechanism of action, the development of new drugs based on this compound, and the exploration of its potential therapeutic properties in various diseases. In addition, future studies could focus on the optimization of the synthesis method of this compound to make it more efficient and cost-effective.
Synthesemethoden
The synthesis of ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves a series of chemical reactions. The starting materials for the synthesis are 3-phenylpropanoic acid and 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. These two compounds are reacted with ethyl chloroformate and triethylamine to form the intermediate product. The intermediate product is then reacted with acetic anhydride to form the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor, anti-inflammatory, antiviral, and antifungal activities. In addition, this compound has been shown to have neuroprotective and cardioprotective effects.
Eigenschaften
Produktname |
Ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
|---|---|
Molekularformel |
C22H25NO5S |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
ethyl 2-[[2-(3-phenylpropanoyloxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H25NO5S/c1-2-27-22(26)20-16-10-6-7-11-17(16)29-21(20)23-18(24)14-28-19(25)13-12-15-8-4-3-5-9-15/h3-5,8-9H,2,6-7,10-14H2,1H3,(H,23,24) |
InChI-Schlüssel |
VHNUXHVQSHRXBX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC(=O)CCC3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC(=O)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)


![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
![Tert-butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfinyl}acetate](/img/structure/B241485.png)

![1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
![{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B241493.png)


![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)
